molecular formula C11H13NO2 B13230840 Butanamide, N-(4-formylphenyl)-

Butanamide, N-(4-formylphenyl)-

Cat. No.: B13230840
M. Wt: 191.23 g/mol
InChI Key: QOFYCZQQGPFMRL-UHFFFAOYSA-N
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Description

Butanamide, N-(4-formylphenyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide backbone with a 4-formylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(4-formylphenyl)- typically involves the reaction of 4-formylbenzoic acid with butanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of Butanamide, N-(4-formylphenyl)- may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Butanamide, N-(4-formylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 4-carboxyphenylbutanamide.

    Reduction: 4-hydroxyphenylbutanamide.

    Substitution: 4-nitrophenylbutanamide (in the case of nitration).

Scientific Research Applications

Chemistry: Butanamide, N-(4-formylphenyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of amide derivatives on biological systems. It may also be used in the development of new pharmaceuticals.

Medicine: Potential applications in medicine include the development of drugs targeting specific pathways involving amide derivatives. Research is ongoing to explore its efficacy and safety in therapeutic applications.

Industry: In the industrial sector, Butanamide, N-(4-formylphenyl)- can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Butanamide, N-(4-formylphenyl)- involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The amide bond provides stability and resistance to hydrolysis, making it a valuable component in drug design.

Comparison with Similar Compounds

    Butyramide: A simple amide with a butanamide backbone.

    Benzamide: An amide with a benzene ring substituent.

    Acetamide: A smaller amide with an acetyl group.

Uniqueness: Butanamide, N-(4-formylphenyl)- is unique due to the presence of the 4-formylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other amides may not be suitable.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(4-formylphenyl)butanamide

InChI

InChI=1S/C11H13NO2/c1-2-3-11(14)12-10-6-4-9(8-13)5-7-10/h4-8H,2-3H2,1H3,(H,12,14)

InChI Key

QOFYCZQQGPFMRL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C=O

Origin of Product

United States

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